molecular formula C13H10Br2FN B3341975 2,4-Dibromo-N-(4-fluorobenzyl)aniline CAS No. 1152667-75-8

2,4-Dibromo-N-(4-fluorobenzyl)aniline

Cat. No.: B3341975
CAS No.: 1152667-75-8
M. Wt: 359.03 g/mol
InChI Key: CXQBCZWLEGQYFK-UHFFFAOYSA-N
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Description

2,4-Dibromo-N-(4-fluorobenzyl)aniline is an organic compound with the molecular formula C13H10Br2FN. It is a derivative of aniline, where the aniline ring is substituted with two bromine atoms at the 2 and 4 positions and a 4-fluorobenzyl group at the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-N-(4-fluorobenzyl)aniline typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-N-(4-fluorobenzyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reactants and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while coupling reactions can produce complex biaryl compounds .

Scientific Research Applications

2,4-Dibromo-N-(4-fluorobenzyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dibromo-N-(4-fluorobenzyl)aniline depends on its specific application. In chemical reactions, it acts as a reactant that undergoes various transformations to form desired products. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to a biological response .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromoaniline: Lacks the 4-fluorobenzyl group.

    4-Fluoroaniline: Lacks the bromine substitutions.

    N-Benzylaniline: Lacks both the bromine and fluorine substitutions.

Uniqueness

2,4-Dibromo-N-(4-fluorobenzyl)aniline is unique due to the presence of both bromine and fluorine substitutions, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile building block for synthesizing complex molecules with desirable properties .

Properties

IUPAC Name

2,4-dibromo-N-[(4-fluorophenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Br2FN/c14-10-3-6-13(12(15)7-10)17-8-9-1-4-11(16)5-2-9/h1-7,17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQBCZWLEGQYFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=C(C=C(C=C2)Br)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Br2FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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